![molecular formula C4H4BrNO B580535 4-bromo-5-methylOxazole CAS No. 1240601-01-7](/img/structure/B580535.png)
4-bromo-5-methylOxazole
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Overview
Description
4-bromo-5-methylOxazole is a chemical compound with the molecular formula C4H4BrNO . It is used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .
Molecular Structure Analysis
The molecular structure of 4-bromo-5-methylOxazole is characterized by the presence of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The InChI code for this compound is 1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H .Physical And Chemical Properties Analysis
4-bromo-5-methylOxazole has a molecular weight of 161.98 g/mol . It is a solid substance with a storage temperature of -20°C .Scientific Research Applications
Antibacterial Agents
4-bromo-5-methylOxazole: has been studied for its potential use as an antibacterial agent. The oxazole ring is known to interact with various bacterial enzymes and receptors, disrupting their function and leading to the inhibition of bacterial growth . This makes it a valuable scaffold in the development of new antibacterial drugs, especially in the face of rising antibiotic resistance.
Antifungal Applications
Similar to its antibacterial properties, 4-bromo-5-methylOxazole also shows promise in antifungal drug development. Its ability to bind to fungal enzymes and inhibit their activity can be harnessed to treat fungal infections, which are a significant concern in immunocompromised patients .
Anti-inflammatory Drugs
The oxazole derivative is being explored for its anti-inflammatory properties. It can modulate the body’s inflammatory response by affecting the synthesis or activity of inflammatory mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Anticancer Research
4-bromo-5-methylOxazole is a compound of interest in anticancer research due to its potential to interfere with the proliferation of cancer cells. It may work by targeting specific pathways that are crucial for cancer cell survival and division .
Antidiabetic Therapy
Research into the use of oxazole derivatives in antidiabetic therapy has shown that these compounds can influence glucose metabolism. They may act on enzymes or receptors involved in insulin release or insulin sensitivity, offering a new avenue for diabetes treatment .
Synthesis of Heterocyclic Compounds
The synthesis of oxazole-based molecules, including 4-bromo-5-methylOxazole, is a significant area of research in medicinal chemistry. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds that have diverse biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-5-methylOxazole is a derivative of the isoxazole class of compounds . These compounds are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known for their readily binding ability with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This suggests that 4-Bromo-5-methylOxazole may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse chemical structures . These interactions can lead to downstream effects that influence the overall biological response.
Pharmacokinetics
The compound’s molecular weight is reported to be 19845 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . This suggests that 4-Bromo-5-methylOxazole may have similar effects.
properties
IUPAC Name |
4-bromo-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)6-2-7-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCZFTAWFJRCII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methylOxazole |
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